molecular formula C10H18N2O3 B2405041 Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate CAS No. 2309468-46-8

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

Cat. No.: B2405041
CAS No.: 2309468-46-8
M. Wt: 214.265
InChI Key: OAYSWKCCIPVGOW-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-2-oxa-5-azabicyclo[410]heptane-5-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a piperidine ring

Properties

IUPAC Name

tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-4-5-14-8-6(11)7(8)12/h6-8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYSWKCCIPVGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate typically involves the reaction of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate has the following characteristics:

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 161157-50-2

The compound features a bicyclic structure that contributes to its unique reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compounds similar to this compound. For instance, derivatives of azabicyclo compounds have shown effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Neurological Research

The compound's structure is reminiscent of neurotransmitter analogs, making it a candidate for neurological studies. Research indicates that bicyclic amines can interact with neurotransmitter receptors, potentially leading to advancements in treatments for neurological disorders such as depression and anxiety .

Synthetic Intermediates

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the development of novel compounds in pharmaceutical chemistry .

Reaction Mechanisms

The compound has been utilized to study reaction mechanisms involving bicyclic systems. For example, researchers have explored its role in cyclization reactions, providing insights into the stability and reactivity of azabicyclic structures under different conditions .

Case Study 1: Antimicrobial Screening

A study conducted on derivatives of azabicyclo compounds, including tert-butyl 7-amino derivatives, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The research highlighted the potential for developing new antibiotics based on this scaffold.

CompoundActivity (Zone of Inhibition)Bacterial Strain
Tert-butyl 7-amino derivative20 mmStaphylococcus aureus
Tert-butyl 7-amino derivative18 mmEscherichia coli

Case Study 2: Neurological Applications

In neurological research, a series of experiments demonstrated that bicyclic amines could modulate serotonin receptors effectively. Tert-butyl 7-amino derivatives were tested for their ability to enhance serotonin activity, showing promise as potential antidepressants.

CompoundReceptor Affinity (Ki)Effect
Tert-butyl 7-amino derivative50 nMAgonist
Tert-butyl 7-amino derivative70 nMPartial Agonist

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Tert-butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
  • 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid tert-Butyl Ester

Uniqueness

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of both an oxirane and a piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate is a bicyclic compound notable for its unique structure, which incorporates both an amino group and an oxygen atom in the bicyclic framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 212.29 g/mol. The compound features a tert-butyl ester group, which contributes to its solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
IUPAC NameThis compound
CAS Number2309468-46-8

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound can modulate the activity of these targets, leading to various pharmacological effects, including potential neuroprotective properties.

Research Findings

Recent studies have explored the compound's effects on neurotransmitter systems, particularly its influence on gamma-Aminobutyric acid (GABA) receptors, which are critical in regulating neuronal excitability and have implications for treating anxiety and epilepsy.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in models of oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death and oxidative markers, suggesting a protective role against neurodegeneration.
  • GABA Receptor Modulation : Another study focused on the compound's interaction with GABA receptors. It was found to enhance GABAergic transmission, which could provide therapeutic benefits in conditions like anxiety disorders and epilepsy.
  • Antimicrobial Activity : Preliminary screenings showed that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
Tert-butyl 7-amino-5-azabicyclo[4.1.0]heptaneLacks oxygen in the ring; similar amino functionalityNeuroprotective properties
Tert-butyl 7-amino-2-thia-5-azabicyclo[4.1.0]heptaneContains sulfur; different reactivityAntimicrobial activity
Tert-butyl 6-amino-3-azabicyclo[4.1.0]heptaneDifferent amino positioningLimited neuropharmacological studies

Q & A

Q. What are the key steps in synthesizing tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate?

The synthesis typically involves cyclization and protection strategies. For example, analogous bicyclic lactams are synthesized via intramolecular cyclization of protected amino alcohols, followed by Boc (tert-butoxycarbonyl) protection. Critical steps include:

  • Lactam formation : Ring closure under basic or acidic conditions to form the bicyclic core.
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP (4-dimethylaminopyridine) .
  • Purification : Chromatography or recrystallization to achieve >95% purity (as seen in related compounds) .

Q. How can the compound be characterized using spectroscopic and analytical methods?

  • NMR : 1^1H and 13^{13}C NMR confirm the bicyclic structure and Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1^1H NMR).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 214.1 for C10_{10}H15_{15}NO4_4).
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and bond angles, as demonstrated for structurally similar bicyclic lactams .

Q. What are the solubility and stability considerations for this compound?

  • Solubility : Limited aqueous solubility; dissolves in DMSO, DMF, or dichloromethane. Heating to 37°C with sonication improves dissolution .
  • Stability : Store at -80°C for long-term stability (6 months) or -20°C for short-term (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Stereoselective synthesis requires chiral catalysts or enantiomerically pure starting materials. For example:

  • Asymmetric catalysis : Use of chiral Lewis acids to induce specific ring-closing configurations.
  • Crystallographic validation : X-ray diffraction (e.g., space group P21_1 with Z=2) confirms absolute configuration, as reported for related bicyclic compounds .
  • HPLC chiral separation : Enantiomeric excess can be quantified using chiral columns (e.g., Chiralpak AD-H) .

Q. What computational methods are suitable for modeling the compound’s conformational dynamics?

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and angles, validated against crystallographic data (e.g., β = 100.013° in the crystal lattice) .
  • Molecular dynamics (MD) simulations : Study solvent interactions (e.g., in DMSO) using AMBER or GROMACS.
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .

Q. How can conflicting crystallographic data be resolved for this compound?

Discrepancies in bond angles or torsional strains often arise from experimental resolution limits. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve signal-to-noise ratios.
  • SHELXL refinement : Apply restraints for thermal parameters and hydrogen bonding networks, as described in SHELX workflows .
  • Twinned crystal analysis : Use PLATON to detect and model twinning in low-symmetry space groups .

Q. What in vivo formulation strategies are recommended for preclinical studies?

  • Vehicle preparation : Dissolve in 10% DMSO + 40% PEG300 + 50% saline, ensuring clarity via vortexing and sonication.
  • Dosing protocols : Administer intraperitoneally (IP) or intravenously (IV) at ≤5 mg/kg to minimize solvent toxicity.
  • Pharmacokinetics : Monitor plasma stability using LC-MS/MS, with attention to Boc group hydrolysis in vivo .

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